molecular formula C17H19NO7S B2797167 2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid CAS No. 764696-97-1

2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid

Cat. No.: B2797167
CAS No.: 764696-97-1
M. Wt: 381.4
InChI Key: LQXXAYVTSBKCEQ-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of ethoxybenzenesulfonamido and dimethoxybenzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common method includes the sulfonation of 4-ethoxyaniline to form 4-ethoxybenzenesulfonamide. This intermediate is then subjected to a coupling reaction with 4,5-dimethoxybenzoic acid under acidic conditions to yield the final product. The reaction conditions often involve the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzenesulfonamide: Similar in structure but lacks the dimethoxybenzoic acid group.

    4,5-Dimethoxybenzoic acid: Similar in structure but lacks the ethoxybenzenesulfonamido group.

    Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.

Uniqueness

2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for a broader range of applications compared to its simpler analogs.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7S/c1-4-25-11-5-7-12(8-6-11)26(21,22)18-14-10-16(24-3)15(23-2)9-13(14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXXAYVTSBKCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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